molecular formula C10H12Br2O B14130154 [(2,3-Dibromopropoxy)methyl]benzene CAS No. 60276-38-2

[(2,3-Dibromopropoxy)methyl]benzene

Cat. No.: B14130154
CAS No.: 60276-38-2
M. Wt: 308.01 g/mol
InChI Key: YLPHNPYUUOXMGM-UHFFFAOYSA-N
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Description

[(2,3-Dibromopropoxy)methyl]benzene is an organic compound with the molecular formula C10H12Br2O It is a derivative of benzene, where a [(2,3-dibromopropoxy)methyl] group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-Dibromopropoxy)methyl]benzene typically involves the reaction of benzyl alcohol with 2,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of benzyl alcohol is replaced by the [(2,3-dibromopropoxy)methyl] group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

[(2,3-Dibromopropoxy)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the [(2,3-dibromopropoxy)methyl] group can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of [(2,3-dihydroxypropoxy)methyl]benzene.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include epoxides or hydroxylated derivatives.

    Reduction Reactions: Products include [(2,3-dihydroxypropoxy)methyl]benzene.

Scientific Research Applications

[(2,3-Dibromopropoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,3-Dibromopropoxy)methyl]benzene involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions, which can alter the function of the target molecules.

Comparison with Similar Compounds

[(2,3-Dibromopropoxy)methyl]benzene can be compared with other similar compounds, such as:

    1,3-Dibromo-2-methylbenzene: Similar in structure but with a methyl group instead of the [(2,3-dibromopropoxy)methyl] group.

    2,3-Dibromopropylbenzene: Lacks the oxygen atom present in this compound.

    Benzyl bromide: Contains a single bromine atom attached to the benzene ring.

The uniqueness of this compound lies in its [(2,3-dibromopropoxy)methyl] group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

60276-38-2

Molecular Formula

C10H12Br2O

Molecular Weight

308.01 g/mol

IUPAC Name

2,3-dibromopropoxymethylbenzene

InChI

InChI=1S/C10H12Br2O/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

YLPHNPYUUOXMGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC(CBr)Br

Origin of Product

United States

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